1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
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Overview
Description
1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group and a nitrophenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzyl chloride and 2-nitrobenzyl chloride.
Nucleophilic Substitution: The first step involves the nucleophilic substitution reaction between piperazine and 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms 1-[(4-Bromophenyl)methyl]piperazine.
Second Substitution: The second step involves the reaction of 1-[(4-Bromophenyl)methyl]piperazine with 2-nitrobenzyl chloride under similar conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate).
Oxidation: Potassium permanganate, other oxidizing agents.
Major Products
Reduction: 1-[(4-Bromophenyl)methyl]-4-[(2-aminophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized piperazine derivatives.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine depends on its interaction with specific molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Bromophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine: Similar structure but with a methyl group instead of a nitro group.
1-[(4-Nitrophenyl)methyl]-4-[(2-bromophenyl)methyl]piperazine: Similar structure but with the positions of the bromine and nitro groups swapped.
1-[(4-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is unique due to the specific combination of bromine and nitro substituents on the piperazine ring. This combination can impart distinct chemical and biological properties, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H20BrN3O2 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrN3O2/c19-17-7-5-15(6-8-17)13-20-9-11-21(12-10-20)14-16-3-1-2-4-18(16)22(23)24/h1-8H,9-14H2 |
InChI Key |
ZWXWKJDWCRTYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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